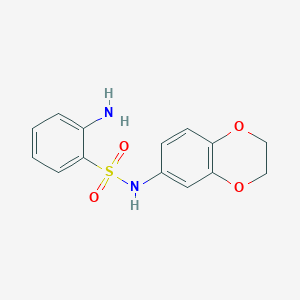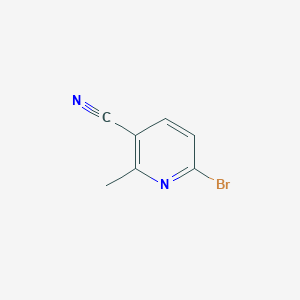![molecular formula C13H12N2O3S B1517369 3-[2-(Benzoylamino)-1,3-thiazol-4-yl]propanoic acid CAS No. 1105191-91-0](/img/structure/B1517369.png)
3-[2-(Benzoylamino)-1,3-thiazol-4-yl]propanoic acid
Overview
Description
3-[2-(Benzoylamino)-1,3-thiazol-4-yl]propanoic acid is a compound of interest in the fields of organic chemistry and pharmacology. It features a thiazole ring, an aromatic amide, and a propanoic acid moiety, making it a versatile building block for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-[2-(Benzoylamino)-1,3-thiazol-4-yl]propanoic acid typically begins with the preparation of the thiazole ring. One common approach is the Hantzsch thiazole synthesis, where a haloketone reacts with a thioamide under acidic conditions. The benzoylamino group is introduced via acylation of the thiazole with benzoyl chloride in the presence of a base, such as pyridine. The final propanoic acid moiety can be installed using a Michael addition reaction or by alkylating a propanoic acid derivative.
Industrial Production Methods: : Industrial production methods focus on optimizing yield and purity. This often involves the use of high-purity starting materials and the application of continuous flow reactors to maintain precise control over reaction conditions. Catalysts and solvents that promote cleaner reactions and easier purification steps are also integral to industrial processes.
Types of Reactions
Oxidation: : Typically inert under mild oxidative conditions, but can undergo oxidation at the thiazole ring under strong conditions.
Reduction: : The aromatic amide bond can be reduced using agents like lithium aluminum hydride.
Substitution: : The benzoylamino group can be substituted via nucleophilic aromatic substitution if activated by strong electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Sodium hydride or other strong bases.
Major Products Formed
Oxidation: : Products will vary based on the specific site and extent of oxidation.
Reduction: : Corresponding amines and alcohols.
Substitution: : Varied derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : Used as a precursor in the synthesis of more complex heterocyclic compounds. It is also valuable in studying ring transformation reactions.
Biology: : It can act as a probe molecule for enzyme assays, particularly those involving thiazole-based enzyme substrates.
Medicine: : Research has investigated its derivatives as potential pharmaceutical agents due to the biological activity associated with the thiazole core.
Industry: : Utilized in the development of dyes, agrochemicals, and polymer stabilizers. Its structural versatility allows it to serve various roles, from intermediates to final products.
Mechanism of Action
The mechanism through which 3-[2-(Benzoylamino)-1,3-thiazol-4-yl]propanoic acid exerts its effects largely depends on its interaction with biological targets. Typically, the thiazole ring and benzoylamino group can interact with specific enzymes or receptors, modulating their activity. These interactions often involve hydrogen bonding, π-π stacking, and hydrophobic interactions, which are essential for its binding affinity and specificity.
Comparison with Similar Compounds
Compared to other thiazole-containing compounds, 3-[2-(Benzoylamino)-1,3-thiazol-4-yl]propanoic acid stands out due to the additional functional groups that broaden its applicability and reactivity.
Similar Compounds
2-Amino-4-(benzoylamino)thiazole: Similar structure but lacks the propanoic acid moiety.
3-Benzyl-4-(benzoylamino)thiazole: Benzyl group instead of propanoic acid.
3-(2-Benzoylamino-1,3-thiazol-4-yl)acetic acid: Differing in the carbon chain length of the acid group.
These comparisons highlight the unique properties and applications that this compound can offer, making it a compound of significant interest for scientific research and industrial applications.
Properties
IUPAC Name |
3-(2-benzamido-1,3-thiazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-11(17)7-6-10-8-19-13(14-10)15-12(18)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,16,17)(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEFAFZZZBPEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine](/img/structure/B1517292.png)
![4-[Ethyl(phenyl)amino]benzoic acid](/img/structure/B1517294.png)








